1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and thiophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities, such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives are known for their tyrosine kinase inhibitory activity and potential as anticancer agents.
Uniqueness
1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of both chlorophenyl and thiophenyl groups, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups differentiate it from other similar compounds, potentially leading to unique applications and activities.
Properties
CAS No. |
2380193-19-9 |
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Molecular Formula |
C19H14ClN3O2S |
Molecular Weight |
383.85 |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-5-1-4-13(10-14)11-22-17-16(7-2-8-21-17)18(24)23(19(22)25)12-15-6-3-9-26-15/h1-10H,11-12H2 |
InChI Key |
VQIMRSQUHQZLRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
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